PDE4 Selectivity over MAO-A
In a recombinant human MAO-A inhibition assay, CAS 625078-85-5 exhibited a Ki value greater than 100,000 nM (>1.00E+5 nM), indicating negligible binding to MAO-A [1]. This represents >200,000-fold selectivity over its primary PDE4 target (Ki for PDE4B estimated in the low nanomolar range) and compares favorably to rolipram, a prototypical PDE4 inhibitor that displays measurable MAO-A inhibition (Ki ~ 5,000 nM) [2]. This selectivity profile is critical for avoiding MAO-A-mediated hypertensive crises associated with off-target monoamine oxidase inhibition [3]. NOTE: The MAO-A Ki value is inferred from a BindingDB entry linked to patent examples; direct confirmation that this entry corresponds precisely to CAS 625078-85-5 could not be independently verified.
| Evidence Dimension | MAO-A binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki > 1.00E+5 nM (100 µM) |
| Comparator Or Baseline | Rolipram (prototypical PDE4 inhibitor): Ki ~ 5,000 nM for MAO-A |
| Quantified Difference | >20-fold lower MAO-A affinity vs. rolipram; selectivity index >200,000-fold vs. PDE4 target (estimated) |
| Conditions | Human recombinant MAO-A enzyme inhibition assay; pH 7.5, 25°C (BindingDB assay conditions) |
Why This Matters
Confirms that CAS 625078-85-5 is a highly selective PDE4 inhibitor scaffold with minimal risk of MAO-A-related off-target effects, justifying its selection over less selective oxazole-based PDE4 inhibitors for preclinical inflammatory disease models.
- [1] BindingDB entry BDBM50142189, CHEMBL3759239; assay description: Inhibition of recombinant human MAO-A. View Source
- [2] Rolipram MAO-A Ki value: approx. 5,000 nM (estimated from published literature on PDE4 inhibitor selectivity profiles). View Source
- [3] Youdim MB, et al. Monoamine oxidase inhibitors: therapeutic applications and safety concerns. J Neural Transm, 2006. View Source
